2-Hydroxyethyl disulfide
Overview
Description
2-Hydroxyethyl disulfide (HEDS) is an organosulfur compound that belongs to the class of dialkyl disulfides . It has a disulfide bond (-S-S-) between two hydroxyethyl groups . In material science, HEDS is used as a precursor to form self-assembled monolayers (SAMs) on gold surfaces for applications such as corrosion protection, lubrication, and sensors .
Synthesis Analysis
2-Hydroxyethyl disulfide can be synthesized from 3-mercapto-1-propanol, sodium iodide, and hydrogen peroxide . The raw materials are placed in a three-necked flask, and ethyl acetate is added as a solvent. Hydrogen peroxide is slowly added under magnetic stirring. After the addition is complete, the mixture is stirred for half an hour at 30°C .
Molecular Structure Analysis
The molecular formula of 2-Hydroxyethyl disulfide is C4H10O2S2 . The linear formula is HOCH2CH2SSCH2CH2OH . The molecular weight is 154.25 .
Chemical Reactions Analysis
The reduction of bis (2-hydroxyethyl)disulfide (HEDS) by reduced glutathione (GSH) is the most commonly used assay to analyze the presence and properties of enzymatically active glutaredoxins . The reaction is triggered by the chain exchange reaction of disulfide bonds .
Physical And Chemical Properties Analysis
2-Hydroxyethyl disulfide is a liquid at room temperature . It has a refractive index of 1.57 . The boiling point is between 158-163 °C at 3.5 mmHg , and the melting point is between 25-27 °C . The density is 1.261 g/mL at 25 °C .
Scientific Research Applications
1. Use in Mass Spectrometry
2-Hydroxyethyl disulfide has been found useful as a matrix material in liquid secondary-ion mass spectrometry. This matrix is superior to the conventional glycerol matrix for analyzing peptides with hydrophobic residues, and it is chemically inert, enhances the formation of adducts, and gives few ions above m/z 300 (Kenny, 1990).
2. Protein Research and Modification
A study showed the utility of 2-hydroxyethyl disulfide in reducing solutions to progressively reduce the disulfide bonds of proteins, which helps in understanding the protein structure and function (Xu et al., 1999).
3. Polymer Science
2-Hydroxyethyl disulfide has been used in the synthesis of cysteine-reactive polymers through atom transfer radical polymerization. This method allows for the direct conjugation of the polymer to cysteine residues in proteins, providing a general way to prepare protein-polymer conjugates (Bontempo et al., 2004).
4. Electrophoresis Protocols
Hydroxyethyl disulfide has been used in 2-D electrophoresis protocols, improving the resolution and quality of protein analysis. This application is particularly valuable in studying complex protein mixtures (Hedberg et al., 2005).
5. Energy Storage Materials
2-Hydroxyethyl disulfide is involved in the study of two-dimensional molybdenum disulfide (MoS2), a promising material for energy storage due to its high surface area and unique electronic structure. This research is critical for developing advanced energy storage devices (Ge et al., 2017; Ganatra & Zhang, 2014).
6. Redox-Responsive Materials
Disulfide bonds, including those involving 2-hydroxyethyl disulfide, are central to the development of redox-responsive materials for drug delivery and other biomedical applications. These materials can respond to changes in the redox environment, making them useful in targeted therapy (Sun et al., 2018).
7. Catalyst Synthesis
2-Hydroxyethyl disulfide has been used in the synthesis of catalysts for organic reactions, such as the copper-catalyzed hydroxysulfenylation of alkenes, which showcases its role in advancing synthetic chemistry (Taniguchi, 2006).
8. Photocatalytic Synthesis
The compound plays a role in photocatalytic synthesis, such as in the formation of disulfides under specific light conditions. This application highlights its utility in green chemistry and sustainable practices (Shah et al., 2015).
Safety And Hazards
Future Directions
2-Hydroxyethyl disulfide has been used in the synthesis of self-healing waterborne polyurethanes containing disulfide bonds in the main chain . It has also been used in the creation of high-speed underwater hydrogel robots with programmable motions powered by light . These applications suggest potential future directions in material science and robotics .
properties
IUPAC Name |
2-(2-hydroxyethyldisulfanyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-1-3-7-8-4-2-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNFOMQIXZUKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044404 | |
Record name | 2-Hydroxyethyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless viscous liquid with an unpleasant odor; Melting point approximately 25 deg C; [Alfa Aesar MSDS] | |
Record name | Ethanol, 2,2'-dithiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyethyl disulfide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19617 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
158-163 °C at 3.50E+00 mm Hg | |
Record name | 2-Hydroxyethyl Disulfide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
2-Hydroxyethyl disulfide | |
CAS RN |
1892-29-1 | |
Record name | Hydroxyethyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl Disulfide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,2'-Dithiodiethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-dithiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyethyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dithiobisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYETHYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45543L74BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
25-27 °C | |
Record name | 2-Hydroxyethyl Disulfide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.